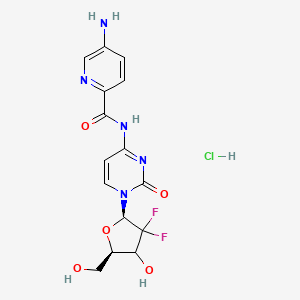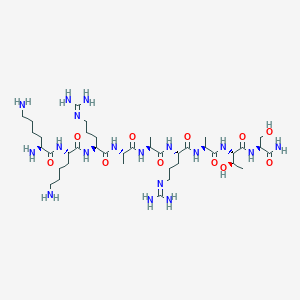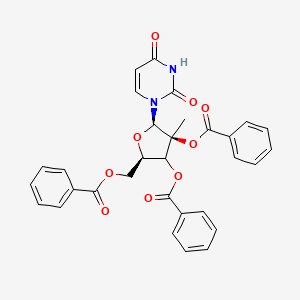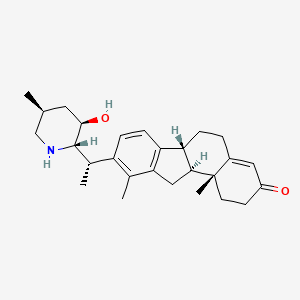
2'-Deoxyguanosine-d13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Desoxyguanosin-d13 ist ein deuterium-markiertes Analogon von 2’-Desoxyguanosin, einem Nukleosid, das aus der Base Guanin besteht, die an einen Desoxyribosezucker gebunden ist. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung als stabil isotopenmarkierte Verbindung verwendet, die bei verschiedenen analytischen und biochemischen Studien hilft .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2’-Desoxyguanosin-d13 beinhaltet die Einarbeitung von Deuteriumatomen in das 2’-Desoxyguanosinmolekül. Eine effiziente Methode zur Synthese von 2’-Desoxyguanosin beinhaltet eine enzymatische Kaskade unter Verwendung von Thymin-Phosphorylase aus Escherichia coli und Purin-Nukleosid-Phosphorylase aus Brevibacterium acetylicum . Die Reaktionsbedingungen umfassen typischerweise einen Tris-HCl-Puffer (100 mM, pH 8,0), der Ganzzellkatalysatoren, Kaliumphosphat, Thymin, Guanin und Magnesiumchlorid enthält .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2’-Desoxyguanosin-d13 kann durch Ganzzellkatalyse erreicht werden, die aufgrund ihrer hohen Effizienz und geringeren Umweltbelastung im Vergleich zu herkömmlichen chemischen Synthesemethoden von Vorteil ist. Der Prozess beinhaltet die Verwendung von gentechnisch veränderten Enzymen, um die Reaktion in einem Eintopf-System zu katalysieren, was zu hohen Umsätzen und Raum-Zeit-Ausbeuten führt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2’-Desoxyguanosin-d13 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Oxidation von 2’-Desoxyguanosin zu 8-Oxo-7,8-dihydro-2’-Desoxyguanosin, einem häufigen Biomarker für oxidativen Stress .
Häufige Reagenzien und Bedingungen
Reduktion: Spezifische Reduktionsmittel können verwendet werden, um oxidierte Formen von 2’-Desoxyguanosin wieder in seinen ursprünglichen Zustand zu überführen.
Substitution: Verschiedene Nukleophile können verwendet werden, um funktionelle Gruppen an der Guaninbase zu substituieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen 8-Oxo-7,8-dihydro-2’-Desoxyguanosin und andere oxidierte Derivate .
Wissenschaftliche Forschungsanwendungen
2’-Desoxyguanosin-d13 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung weit verbreitet. Es wird verwendet in:
Wirkmechanismus
Der Wirkmechanismus von 2’-Desoxyguanosin-d13 beinhaltet seine Einarbeitung in die DNA, wo es zur Untersuchung von DNA-Replikations- und Reparaturprozessen verwendet werden kann. Die Deuterium-Markierung ermöglicht die präzise Verfolgung der Verbindung in biologischen Systemen und liefert Einblicke in ihre Wechselwirkungen und Wirkungen auf molekularer Ebene .
Wirkmechanismus
The mechanism of action of 2’-deoxyguanosine-d13 involves its incorporation into DNA, where it can be used to study DNA replication and repair processes. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its interactions and effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2’-Desoxyguanosin: Die nicht markierte Form der Verbindung, die in ähnlichen Forschungsanwendungen verwendet wird, jedoch ohne die Vorteile der stabilen Isotopenmarkierung.
8-Oxo-7,8-dihydro-2’-Desoxyguanosin: Eine oxidierte Form von 2’-Desoxyguanosin, die als Biomarker für oxidativen Stress verwendet wird.
2’-Desoxyadenosin: Ein weiteres Nukleosidanalogon, das in der Forschung verwendet wird, mit unterschiedlichen Basenpaarungseigenschaften und -anwendungen.
Einzigartigkeit
2’-Desoxyguanosin-d13 ist aufgrund seiner Deuterium-Markierung einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Studien ermöglicht. Dies macht es besonders wertvoll in Forschungsanwendungen, bei denen eine genaue Verfolgung und Messung entscheidend sind .
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1,8-dideuterio-2-(dideuterioamino)-9-[(2S,4R,5S)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D,16D,17D/hD3 |
InChI-Schlüssel |
YKBGVTZYEHREMT-FGSOSAQJSA-N |
Isomerische SMILES |
[2H]C1=NC2=C(N1[C@@]3(C([C@@]([C@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)





![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)





